Methyl 4-bromo-6-methylpicolinate
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Overview
Description
Methyl 4-bromo-6-methylpicolinate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a bromine atom, and the carboxylic acid group is esterified with a methyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-6-methylpicolinate can be synthesized through several methods. One common method involves the bromination of methyl 6-methylpicolinate. The reaction typically uses bromine in an aqueous solution, and the process is carried out under controlled conditions to ensure selective bromination at the 4-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The compound is often produced in bulk for use in research and development.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-6-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine in aqueous solution.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents.
Reduction: Lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Various substituted picolinates.
Coupling Reactions: Aryl or vinyl picolinates.
Reduction Reactions: Alcohol derivatives of picolinates.
Scientific Research Applications
Methyl 4-bromo-6-methylpicolinate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug development and medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-6-methylpicolinate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the context of its use .
Comparison with Similar Compounds
Methyl 4-bromo-6-methylpicolinate can be compared with other similar compounds, such as:
Methyl 5-bromo-6-methylpicolinate: Similar structure but with bromine at the 5-position.
Methyl picolinate: Lacks the bromine substituent.
Other brominated picolinates: Differ in the position of the bromine atom on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
methyl 4-bromo-6-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(9)4-7(10-5)8(11)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVHGOWTACURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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